Triptonide

Vue d'ensemble

Description

Ce composé a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment ses propriétés anti-inflammatoires, immunosuppressives et anticancéreuses . De plus, des études récentes ont mis en évidence son potentiel en tant que contraceptif masculin non hormonal réversible .

Applications De Recherche Scientifique

Triptonide has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying complex organic reactions and synthesis pathways.

Medicine: Explored for its potential in treating inflammatory diseases, autoimmune disorders, and various cancers.

Industry: Utilized in the development of novel drug delivery systems and therapeutic agents.

Mécanisme D'action

Le triptonide exerce ses effets par le biais de multiples cibles moléculaires et voies. Il a été démontré qu’il inhibait l’activité de la protéine de choc thermique 70 (HSP70), du facteur nucléaire kappa B (NFκB) et de la cyclooxygénase-2 (Cox-2) . De plus, il module la voie de signalisation PI3K/AKT/mTOR, ce qui conduit à l’activation du facteur 2 apparenté au facteur érythroïde nucléaire 2 (Nrf2) et à une protection subséquente contre le stress oxydatif . Ces mécanismes contribuent à ses propriétés anti-inflammatoires, immunosuppressives et anticancéreuses .

Méthodes De Préparation

Le triptonide peut être synthétisé par diverses méthodes, notamment l’extraction de Tripterygium wilfordii et la synthèse chimique. Le processus d’extraction implique généralement l’utilisation de solvants tels que l’éthanol, l’acétate d’éthyle et le chloroforme-méthanol . Les voies de synthèse chimique comprennent l’utilisation de tétralinone, d’acide α-abiétique ou d’acide α-déshydroabiétique comme matières premières, ainsi que des réactions telles que la réaction de Diels-Alder, la cyclisation polyénique et la catalyse métallique . Les méthodes de production industrielle mettent l’accent sur l’optimisation du rendement et de la pureté, souvent en utilisant des techniques avancées comme la formation de nanostructures pour améliorer la solubilité et la biodisponibilité .

Analyse Des Réactions Chimiques

Le triptonide subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène et des agents réducteurs tels que le borohydrure de sodium . Les principaux produits formés à partir de ces réactions comprennent des époxydes et des dérivés hydroxylés . La structure triépoxyde unique du composé lui permet de participer à des voies biochimiques complexes, ce qui en fait une molécule polyvalente pour diverses applications .

4. Applications de la recherche scientifique

Le this compound a un large éventail d’applications de recherche scientifique :

Comparaison Avec Des Composés Similaires

Le triptonide est structurellement similaire à la triptolide, un autre triépoxyde diterpénique isolé de Tripterygium wilfordii . Les deux composés partagent un cadre moléculaire similaire, la principale différence étant la présence d’un groupe carbonyle dans le this compound et d’un groupe hydroxyle dans la triptolide . Cette variation structurelle confère des activités biologiques uniques à chaque composé. Par exemple, bien que les deux composés présentent des propriétés anti-inflammatoires et anticancéreuses, le this compound a montré une efficacité distincte en tant que contraceptif masculin réversible . D’autres composés similaires comprennent le célastrol et la wilforlide, qui possèdent également des activités anti-inflammatoires et immunosuppressives .

Propriétés

IUPAC Name |

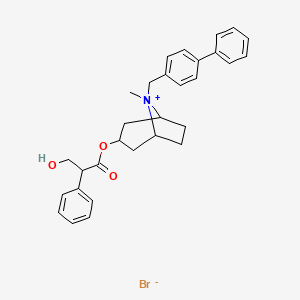

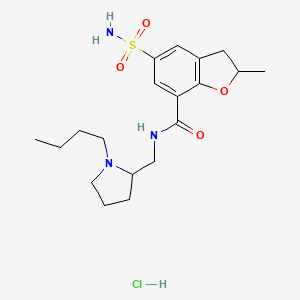

(1S,2S,4S,5S,7S,9S,11S,13S)-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-ene-8,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14H,4-7H2,1-3H3/t11-,12-,13-,14-,17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOVVKGLGOOUKI-ZHGGVEMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2=O)O7)COC6=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4(C2=O)O7)COC6=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317412 | |

| Record name | (-)-Triptonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38647-11-9 | |

| Record name | (-)-Triptonide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38647-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triptonide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038647119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triptonide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (-)-Triptonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38647-11-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of triptonide?

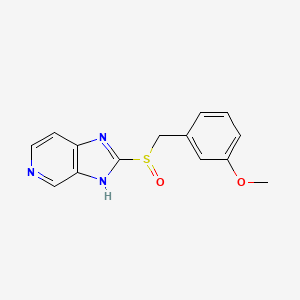

A1: this compound is a diterpenoid triepoxide, meaning it possesses a core structure with 20 carbon atoms and three epoxide rings.

Q2: Can you provide the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C20H24O6, and its molecular weight is 360.4 g/mol.

Q3: Does this compound interact with specific proteins?

A3: Yes, research suggests that this compound can bind to certain proteins. For instance, it has been shown to interact with the ligand binding domain (LBD) of the human estrogen receptor alpha (ERα) with weak affinity. [] Additionally, this compound has been reported to influence the activity of various signaling pathways, including EGFR/PI3K/AKT, Sonic Hedgehog-Gli1, and MAPK. [, , , ]

Q4: How does this compound affect the EGFR/PI3K/AKT signaling pathway?

A4: this compound has been shown to inhibit the EGFR/PI3K/AKT signaling pathway. [] This pathway is frequently dysregulated in various cancers, contributing to uncontrolled cell growth and survival. By suppressing this pathway, this compound can inhibit cancer cell proliferation, induce cell cycle arrest and apoptosis, and suppress tumor growth. []

Q5: Does this compound influence inflammatory responses?

A5: Yes, this compound demonstrates significant anti-inflammatory effects. Studies suggest that it can ameliorate middle cerebral artery occlusion-induced cerebral ischemic damage in rats by regulating the inflammatory response. [] It also reduces levels of pro-inflammatory cytokines like interleukin-1β (IL-1β), TNF-α, and IL-6, while increasing levels of anti-inflammatory cytokines like IL-10 and vascular endothelial growth factor. [, ]

Q6: What is known about the pharmacokinetics of this compound in rats?

A6: Following intravenous administration in rats, this compound exhibits a wide tissue distribution, with high concentrations found in the lung and liver. [] It is primarily metabolized in the liver, and only a small percentage of unchanged this compound is excreted in urine and bile. [] Studies suggest that Glycyrrhiza can enhance the metabolism and excretion of this compound in rats. [, , ]

Q7: Are there any known drug-metabolizing enzyme interactions with this compound?

A7: While specific information on this compound’s interactions with drug-metabolizing enzymes is limited in the provided research, its metabolism in the liver suggests potential interactions. Further investigation is needed to characterize these interactions fully.

Q8: What types of in vitro assays have been used to study this compound?

A8: Various in vitro assays have been employed to investigate the biological activity of this compound. These include cell viability assays (MTT and CCK-8), colony formation assays, cell cycle analysis, apoptosis assays, wound healing assays, and transwell assays for cell migration and invasion. [, ]

Q9: What animal models have been used to study the effects of this compound?

A9: Research on this compound utilizes various animal models, including rat models of rheumatoid arthritis, doxorubicin-induced cardiotoxicity, cerebral ischemic damage, and inflammatory pain. [, , , ] Additionally, mouse models have been used to study its effects on immune function and pain hypersensitivity. [, ]

Q10: Is there any information available regarding the toxicity of this compound?

A10: While this compound demonstrates potent biological activity, it's crucial to acknowledge its potential toxicity. Studies have reported toxicity concerns associated with this compound, which have limited its clinical application. [, , ] Further research is necessary to fully elucidate its safety profile and explore strategies to mitigate potential adverse effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![17-beta-Hydroxy-17-alpha-ethynyl-5-alpha-androstano[3,2-beta]pyrimido[1,2-alpha]benzimidazole](/img/structure/B1683591.png)

![N-[2-[[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-methylsulfonylamino]ethyl]methanesulfonamide](/img/structure/B1683596.png)